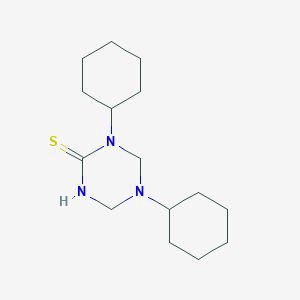![molecular formula C20H15NO3 B5880696 N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide, also known as MNF, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MNF belongs to the class of compounds known as naphthofurans, which have been shown to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in preventing cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of diseases such as cancer and Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide is its potential use as a research tool for studying cancer and inflammation. This compound has been shown to exhibit potent anti-cancer and anti-inflammatory properties, which make it a promising compound for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in experiments. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the cellular targets of this compound and the elucidation of its mechanism of action. This compound has also been shown to exhibit potential as a treatment for Alzheimer's disease, and further research in this area is warranted. Additionally, this compound has been shown to exhibit anti-viral properties, and further research is needed to explore its potential as a treatment for viral infections.
合成法
The synthesis of N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide involves a series of chemical reactions, starting with the condensation of 2-hydroxy-1-naphthaldehyde and 4-methoxyaniline to form 2-(4-methoxyphenyl)naphtho[2,1-b]furan-3-carbaldehyde. This intermediate is then converted to this compound through a series of steps that involve the use of various reagents and catalysts. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied extensively for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
特性
IUPAC Name |
N-(4-methoxyphenyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-20(22)19-12-17-16-5-3-2-4-13(16)6-11-18(17)24-19/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQRHVFKNWUKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)








![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)